molecular formula C34H46N4O4 B103671 acetic acid; N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine CAS No. 19146-62-4

acetic acid; N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

Cat. No.: B103671
CAS No.: 19146-62-4
M. Wt: 574.8 g/mol
InChI Key: KJLDLEIBEQIBFL-UHFFFAOYSA-N
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Description

1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two quinoline moieties attached to a decanediamine backbone, with acetate groups providing additional stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate typically involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moieties to their corresponding dihydroquinoline forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with altered electronic properties.

    Reduction: Dihydroquinoline forms.

    Substitution: Compounds with new functional groups replacing the acetate groups.

Scientific Research Applications

1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline moieties, which are known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Decanediamine, N,N’-bis(2-methylquinolin-4-yl)
  • 1,10-Decanediamine, N,N’-bis(4-quinolinyl)
  • 1,10-Decanediamine, N,N’-bis(2-chloro-4-quinolinyl)

Uniqueness

1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is unique due to the presence of both 2-methyl and 4-quinolinyl groups, which confer distinct electronic and steric properties

Properties

CAS No.

19146-62-4

Molecular Formula

C34H46N4O4

Molecular Weight

574.8 g/mol

IUPAC Name

acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

InChI

InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4)

InChI Key

KJLDLEIBEQIBFL-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O

19146-62-4

Synonyms

1,12-bis((2-methylquinolin-4-yl)amino)dodecane
UCL 1407
UCL-1407
UCL1407

Origin of Product

United States

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